

Technical Monograph: Chlorpheniramine Maleate (CAS 5771-58-4)

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Compound of Interest

Compound Name: 1-Methylbicyclo[4.1.0]heptan-2-one

CAS No.: 14845-40-0

Cat. No.: B085031

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Application Note & Safety Profile for Pharmaceutical Development

Executive Summary

Chlorpheniramine Maleate (CPM) represents a foundational scaffold in the alkylamine class of first-generation H1-antihistamines. While historically significant for its efficacy in allergic rhinitis and urticaria, its utility in modern drug development extends to its role as a model compound for blood-brain barrier (BBB) permeability and cytochrome P450 (CYP2D6) metabolic probing.

This technical guide moves beyond standard safety data sheets to provide a rigorous analysis of the physicochemical properties, inverse agonist mechanism, and validated analytical protocols required for high-precision research applications.

Chemical Identity & Stereochemical Architecture

CAS 5771-58-4 specifically denotes the maleate salt of chlorpheniramine. It is critical to distinguish this from the free base (CAS 132-22-9) or the enantiopure d-isomer (Dexchlorpheniramine), as their solubility and potency profiles differ significantly.

- IUPAC Name: 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid

- Molecular Formula: C

H

CIN

[1][2] · C

H

O

- Chirality: CPM is a racemic mixture (1:1) of d- and l-enantiomers. The d-isomer (dextro) possesses approximately 100-fold greater affinity for the H1 receptor than the l-isomer. However, CAS 5771-58-4 refers to the racemate used in most standard formulations.

Physicochemical Profile

The following data aggregates experimental values critical for formulation stability and dissolution testing.

Property	Value / Range	Context for Development
Molecular Weight	390.86 g/mol	Stoichiometry calculations
Melting Point	130°C – 135°C	Purity indicator; sharp endotherm indicates high crystallinity
Solubility (Water)	~160 mg/mL (25°C)	Classified as "Freely Soluble" (USP); ideal for aqueous injectables
Solubility (Ethanol)	Soluble	Useful for organic phase extraction
pKa	9.2 (Amine group)	Ionized at physiological pH; drives lysosomal trapping
LogP (Octanol/Water)	3.38 (Free base)	High lipophilicity explains rapid BBB penetration
Appearance	White crystalline powder	Photosensitive; requires light-resistant storage

Pharmacodynamics: The Inverse Agonist Mechanism

Contrary to early classification as a simple "antagonist," CPM functions as an inverse agonist. It does not merely block histamine; it binds to the G-protein-coupled H1 receptor (GPCR) and stabilizes it in an inactive conformation, thereby reducing the receptor's constitutive activity (basal signaling).[3]

Mechanistic Pathway[5][6]

- Histamine Binding: Stabilizes the active state (), triggering coupling, PLC activation, and

release.

- CPM Binding: Stabilizes the inactive state (), preventing coupling and reducing NF- κ B inflammatory signaling.



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Figure 1: Mechanism of Action. CPM stabilizes the inactive receptor conformation, effectively shunting the Gq/11 signaling cascade responsible for allergic symptoms.

Analytical Methodologies

For quantification in raw material or plasma, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is adapted from USP guidelines and optimized for peak resolution.

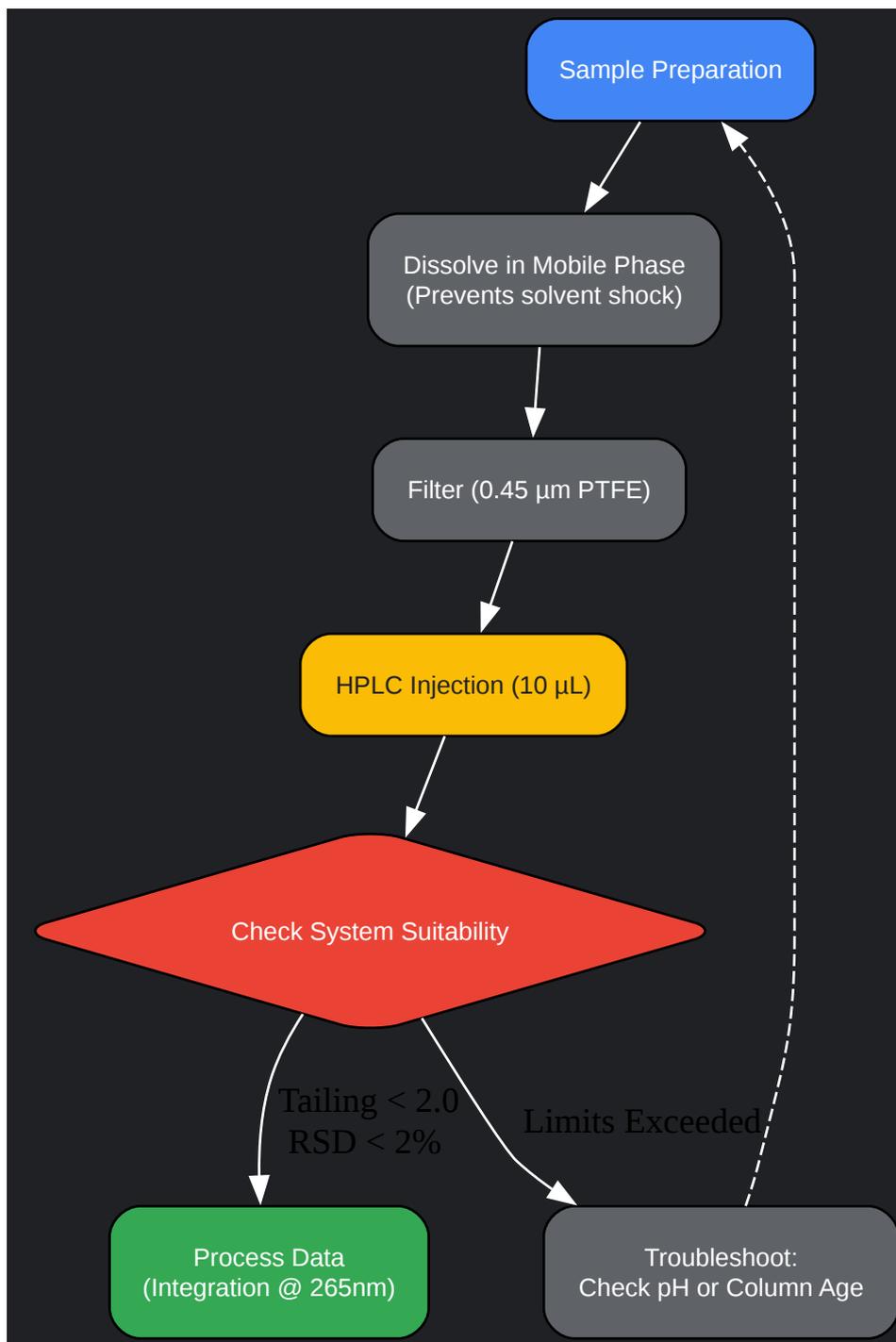
HPLC Protocol (Isocratic)

- Column: C18 (L1 packing),
 , 5
 m particle size.
- Mobile Phase: Acetonitrile : Buffer (40 : 60).[4]
 - Buffer Prep: Dissolve 5.4 g
 in 1000 mL water; adjust pH to 3.0 with dilute phosphoric acid.

- Flow Rate: 1.0 mL/min.[4][5]
- Detection: UV Absorbance at 265 nm (Specific to the maleate chromophore).
- Injection Volume: 10
L.
- System Suitability Limits:
 - Tailing factor: NMT 2.0.
 - RSD (Replicate injections): NMT 2.0%.

Experimental Workflow

The following diagram illustrates the logical flow for a self-validating analytical run.



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Figure 2: Validated Analytical Workflow. Ensures data integrity by mandating system suitability checks before final data processing.

Safety, Toxicology & Handling

Signal Word: DANGER CPM is a potent bioactive agent. While safe at therapeutic doses (4 mg), it possesses a narrow therapeutic index in overdose scenarios.

Toxicological Data

- Acute Oral Toxicity (LD50):
 - Rat: 306 mg/kg[6][7][8][9]
 - Mouse: 130 mg/kg[7]
 - Interpretation: Classified as "Toxic if swallowed" (H301).[10] Ingestion of <1g can be fatal in children.
- Target Organs: Central Nervous System (depression/stimulation), Heart (arrhythmias via hERG channel blockade).

Handling Protocols

- Engineering Controls: Use a local exhaust ventilation system (fume hood) when handling powder to prevent inhalation of dust.
- PPE: Nitrile gloves (0.11 mm thickness) and P2 respiratory filters are mandatory during weighing.
- Metabolic Toxicity: CPM is metabolized by CYP2D6. Researchers with genetic polymorphisms (poor metabolizers) may experience higher plasma concentrations and prolonged sedation.

References

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